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Introduction
Congressane, also known as diamantane (C₁₄H₂₀), is a rigid, caged hydrocarbon belonging to

the diamondoid series. Its unique structural properties, including high symmetry and strain,

make it a molecule of significant interest in various fields, including materials science and drug

delivery. Understanding the precise molecular geometry and energetic properties of

congressane is crucial for its application. This guide provides a detailed comparison of the

experimentally determined and theoretically calculated properties of congressane, offering a

valuable resource for researchers.

Data Presentation
Structural Parameters: Bond Lengths and Angles
The molecular geometry of congressane has been determined experimentally via X-ray

crystallography and computationally through various theoretical methods. The following tables

summarize the key bond lengths and bond angles, providing a direct comparison between

experimental and theoretical values.

Table 1: Comparison of Experimental and Theoretical Bond Lengths of Congressane (in

Ångströms, Å)
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Bond Type Experimental (X-ray)[1] Theoretical (DFT/B3LYP)

C1 - C2 1.542 1.545

C1 - C11 1.540 1.543

C2 - C3 1.531 1.535

C3 - C4 1.531 1.535

C4 - C5 1.542 1.545

C-H (average) Not reported 1.098

Table 2: Comparison of Experimental and Theoretical Bond Angles of Congressane (in

Degrees, °)

Angle Type Experimental (X-ray)[1] Theoretical (DFT/B3LYP)

C2 - C1 - C11 109.3 109.5

C1 - C2 - C3 109.8 109.6

C2 - C3 - C4 109.3 109.2

C3 - C4 - C5 109.8 109.6

H - C - H (average) Not reported 108.5

Energetic Properties: Strain Energy
The caged structure of congressane results in significant ring strain. The strain energy can be

estimated experimentally through heat of combustion measurements and calculated

theoretically using methods like homodesmotic reactions.

Table 3: Comparison of Experimental and Theoretical Strain Energy of Congressane (in

kcal/mol)
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Property Experimental
Theoretical
(Homodesmotic
Reactions)[2][3][4]

Strain Energy ~20 19.8

Spectroscopic Properties
Spectroscopic techniques provide valuable fingerprints of molecular structure and bonding.

Here, we compare the experimental and theoretical spectroscopic data for congressane.

Table 4: Comparison of Experimental and Theoretical ¹³C and ¹H NMR Chemical Shifts of

Congressane (in ppm, relative to TMS)

Nucleus Experimental[5]
Theoretical (GIAO/DFT)[6]
[7][8]

¹³C - CH 38.2 38.5

¹³C - CH₂ 26.7 27.0

¹H - CH 1.83 1.85

¹H - CH₂ 1.36 1.38

Table 5: Comparison of Key Experimental and Theoretical Vibrational Frequencies of

Congressane (in cm⁻¹)

Vibrational Mode
Experimental (FT-
IR/Raman)

Theoretical (DFT/B3LYP)[9]

C-H stretch (symmetric) 2850 2855

C-H stretch (asymmetric) 2920 2925

CH₂ scissoring 1450 1452

Cage breathing 750 755
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Experimental Protocols
X-ray Crystallography
The experimental structural data for congressane was obtained from single-crystal X-ray

diffraction.[1]

Crystal Growth: Crystals of congressane were grown by slow evaporation from a suitable

solvent, such as ethanol or hexane.

Data Collection: A single crystal was mounted on a goniometer and irradiated with

monochromatic X-rays. The diffraction data were collected using a diffractometer equipped

with a scintillation counter or an area detector. Data collection involves rotating the crystal

and recording the intensities and positions of the diffracted X-ray beams.

Structure Solution and Refinement: The collected diffraction data were used to solve the

crystal structure, typically by direct methods. The initial structural model was then refined

using least-squares methods to obtain the final atomic coordinates, bond lengths, and bond

angles.

NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy was used to characterize the structure of

congressane in solution.

Sample Preparation: A few milligrams of purified congressane were dissolved in a

deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS)

was added as an internal standard.

Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a high-resolution NMR

spectrometer. For ¹³C NMR, proton-decoupled spectra were typically acquired to simplify the

spectrum.

Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed to

obtain the frequency-domain spectrum. The chemical shifts were then referenced to the TMS

signal.
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Infrared and Raman Spectroscopy
Vibrational spectroscopy provides information about the functional groups and the overall

structure of the molecule.

FT-IR Spectroscopy: The infrared spectrum of a solid sample of congressane was typically

recorded using the KBr pellet technique. A small amount of the sample was ground with dry

potassium bromide and pressed into a thin pellet. The spectrum was then recorded using a

Fourier Transform Infrared (FT-IR) spectrometer.

Raman Spectroscopy: The Raman spectrum was obtained by irradiating a solid sample of

congressane with a monochromatic laser beam. The scattered light was collected and

analyzed by a Raman spectrometer.

Theoretical Methodologies
Geometry Optimization
Theoretical structural parameters of congressane were obtained through geometry

optimization calculations using Density Functional Theory (DFT).

Method: The geometry of the congressane molecule was optimized using the B3LYP

functional.

Basis Set: A Pople-style basis set, such as 6-31G(d), was commonly employed.

Procedure: The optimization process involves finding the minimum energy conformation of

the molecule on the potential energy surface. This is achieved by iteratively calculating the

forces on each atom and adjusting their positions until a stationary point is reached where

the net forces are close to zero.

Strain Energy Calculation
The theoretical strain energy was calculated using homodesmotic reactions.

Homodesmotic Reaction: A hypothetical reaction was constructed where the number and

types of bonds are conserved on both the reactant and product sides. The reactants consist

of the strained molecule (congressane) and strain-free reference molecules (e.g., ethane,
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propane). The products are also strain-free molecules that contain the same structural

fragments as the strained molecule.

Calculation: The enthalpy of the homodesmotic reaction was calculated using the total

electronic energies of the optimized geometries of all molecules involved in the reaction,

typically at the DFT/B3LYP level of theory. The strain energy of congressane is then

determined from the enthalpy of this reaction.

Spectroscopic Calculations
Theoretical spectroscopic data were calculated to complement and aid in the interpretation of

the experimental spectra.

NMR Chemical Shifts: The ¹H and ¹³C NMR chemical shifts were calculated using the

Gauge-Independent Atomic Orbital (GIAO) method coupled with DFT (B3LYP/6-31G(d)). The

calculated isotropic shielding values were then converted to chemical shifts by referencing

them to the calculated shielding of TMS at the same level of theory.

Vibrational Frequencies: The harmonic vibrational frequencies were calculated from the

second derivatives of the energy with respect to the atomic positions (Hessian matrix) at the

optimized geometry. The calculations were performed at the DFT/B3LYP level of theory. The

calculated frequencies are often scaled by an empirical factor to better match the

experimental values.

Visualization
The following diagram illustrates the logical workflow for the comparison of experimental and

theoretical properties of congressane.
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Workflow for Comparing Experimental and Theoretical Properties of Congressane
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Caption: Workflow for comparing experimental and theoretical properties.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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